molecular formula C22H28O2 B12630406 Methyl 4'-octyl[1,1'-biphenyl]-4-carboxylate CAS No. 920270-49-1

Methyl 4'-octyl[1,1'-biphenyl]-4-carboxylate

Cat. No.: B12630406
CAS No.: 920270-49-1
M. Wt: 324.5 g/mol
InChI Key: AUWGAMLDMWCPCE-UHFFFAOYSA-N
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Description

Methyl 4’-octyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with an octyl group attached to one of the phenyl rings and a methyl ester group attached to the carboxyl group on the other phenyl ring. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-octyl[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4’-octyl[1,1’-biphenyl]-4-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 4’-octyl[1,1’-biphenyl]-4-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-octyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation.

Major Products

    Oxidation: 4’-octyl[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 4’-octyl[1,1’-biphenyl]-4-methanol.

    Substitution: Halogenated derivatives of the biphenyl compound.

Scientific Research Applications

Methyl 4’-octyl[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4’-octyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl core allows for π-π interactions with aromatic amino acids in proteins, while the ester and octyl groups can modulate the compound’s hydrophobicity and binding affinity. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4’-methyl[1,1’-biphenyl]-4-carboxylate
  • 4’-ethyl[1,1’-biphenyl]-4-carboxylate
  • 4’-propyl[1,1’-biphenyl]-4-carboxylate

Uniqueness

Methyl 4’-octyl[1,1’-biphenyl]-4-carboxylate is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties and influences its solubility and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions play a crucial role, such as in the design of liquid crystals and other advanced materials.

Biological Activity

Methyl 4'-octyl[1,1'-biphenyl]-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including its effects on cancer cells, antimicrobial properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is an ester derivative of biphenyl carboxylic acid. Its structure consists of a biphenyl backbone with an octyl group and a methyl ester functional group. The lipophilic nature of the octyl chain enhances its membrane permeability, which is crucial for biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
  • Antimicrobial Activity
  • Anti-inflammatory Effects

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Breast Cancer Cells (MCF-7)
In a study investigating the effects on breast cancer cells (MCF-7), this compound demonstrated a dose-dependent reduction in cell viability. The compound's IC50 value was determined to be approximately 50 µM after 48 hours of treatment. Morphological changes in treated cells indicated apoptosis induction, supported by increased lactate dehydrogenase (LDH) release, suggesting cellular damage and cytotoxicity .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7~50Induces apoptosis
Reference Compound AMCF-7~40Inhibits cell cycle progression
Reference Compound BMCF-7~60Induces oxidative stress

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Studies have reported that this compound exhibits activity against a range of bacterial strains.

Case Study: Bacterial Strains
In vitro tests against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes due to its lipophilic nature .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was evaluated through its inhibitory effects on pro-inflammatory cytokines.

Case Study: Cytokine Inhibition
In a study assessing the inhibition of TNF-α and IL-6 production in macrophage cells, this compound reduced cytokine levels significantly at concentrations as low as 10 µM. This suggests that the compound may modulate inflammatory pathways effectively .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of compounds like this compound. Variations in the alkyl chain length and substitutions on the biphenyl moiety can significantly influence its pharmacological properties.

Key Findings:

  • Shorter or branched alkyl chains tend to reduce lipophilicity and thus lower membrane permeability.
  • Substituents on the biphenyl ring can enhance binding affinity to biological targets, improving anticancer efficacy.

Properties

CAS No.

920270-49-1

Molecular Formula

C22H28O2

Molecular Weight

324.5 g/mol

IUPAC Name

methyl 4-(4-octylphenyl)benzoate

InChI

InChI=1S/C22H28O2/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)20-14-16-21(17-15-20)22(23)24-2/h10-17H,3-9H2,1-2H3

InChI Key

AUWGAMLDMWCPCE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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